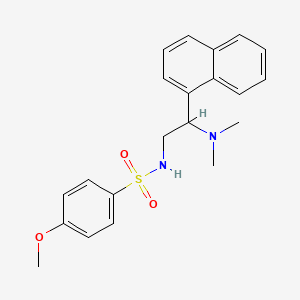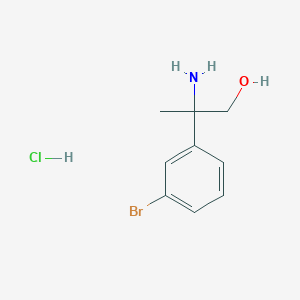
N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide” is a chemical compound. It contains a difluorocyclohexyl group, which is a cyclohexane ring with two fluorine atoms attached, and a dimethoxynicotinamide group, which is a derivative of nicotinamide with two methoxy groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The difluorocyclohexyl group would likely adopt a chair conformation, common for cyclohexane rings, with the two fluorine atoms in axial positions . The dimethoxynicotinamide group would have a planar structure due to the presence of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the difluorocyclohexyl group could increase its lipophilicity, while the presence of the amide group could allow for hydrogen bonding .Applications De Recherche Scientifique
Electrophile-induced Dearomatizing Spirocyclization
Treatment of N-arylisonicotinamides with trifluoromethanesulfonic anhydride triggers intramolecular nucleophilic attack of the aryl ring on the pyridinium intermediate. This process results in the production of spirocyclic dihydropyridines, which can be converted to spirocyclic piperidines related to biologically active molecules like MK-677. This chemical transformation highlights the compound's utility in synthesizing complex structures found in bioactive molecules (Arnott et al., 2008).
Mitochondria-derived Reactive Oxygen Species and Apoptosis Induction
N-(4-Hydroxyphenyl)retinamide (4HPR) induces apoptosis in human cervical carcinoma cells through the generation of reactive oxygen species (ROS). It suggests a potential mechanism involving cytochrome c release and caspase-3 activation, leading to apoptosis. This finding is significant for understanding the compound's role in cancer therapy and prevention (Suzuki et al., 1999).
Chemopreventive Agents in Cancer
Several compounds, including 4-hydroxyphenyl retinamide, have shown promising results in animal tumor models and human clinical trials for cancer prevention. These findings are crucial in understanding the potential of such compounds in preventing various types of cancers (Boone et al., 1990).
Neuroblastoma Cell Apoptosis
N-(4-Hydroxyphenyl)retinamide (HPR) is a synthetic retinoid with anti-cancer properties, demonstrating effectiveness in inducing apoptosis in neuroblastoma cells. This suggests its potential use in managing neuroblastoma patients (di Vinci et al., 1994).
Antifungal Activity
2,6-Dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives, related to N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide, show significant antifungal activity against Botrytis cinerea, suggesting potential applications in agriculture and medicine (Castro et al., 2019).
Photocatalytic CO2 Reduction
N,N-Dimethylacetamide, a solvent related to N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide, was used for the photocatalytic reduction of CO2, demonstrating its potential in environmental applications (Kuramochi et al., 2014).
Chemoprevention of Human Cancers
Fenretinide, a compound related to N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide, has been studied for its chemopreventive properties in human cancers, particularly breast cancer. It highlights the compound's potential in cancer prevention strategies (Costa et al., 1994).
Mécanisme D'action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and are involved in various physiological processes.
Mode of Action
N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide acts as a positive allosteric modulator of SK channels . It enhances the activity of these channels, leading to hyperpolarization of the neuron and a consequent decrease in neuronal firing rate .
Biochemical Pathways
The compound’s action on SK channels affects the olivo-cerebellar network , a key pathway involved in motor control . By decreasing the firing rate of neurons in this network, the compound can potentially alleviate symptoms of disorders like essential tremor .
Result of Action
The modulation of SK channel activity by N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide leads to a decrease in the firing rate of neurons in the olivo-cerebellar network . This could potentially result in a reduction of motor tremors in conditions like essential tremor .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2,6-dimethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-20-11-4-3-10(13(18-11)21-2)12(19)17-9-5-7-14(15,16)8-6-9/h3-4,9H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFSKZKHAWIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCC(CC2)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2,6-dimethoxynicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2456142.png)
![2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2456143.png)

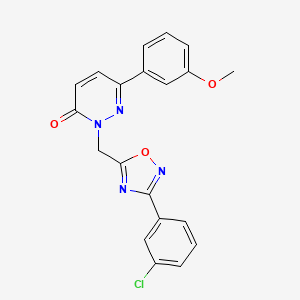
![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2456150.png)
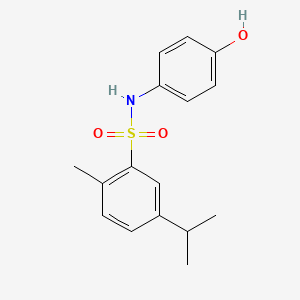
![2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline](/img/structure/B2456153.png)
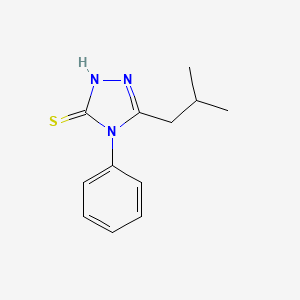
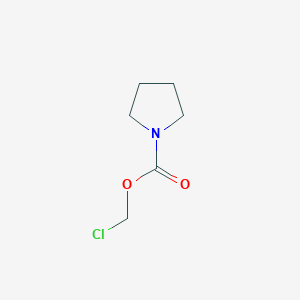
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456160.png)


